Acidity (pKa): gem-Difluoro vs Non-Fluorinated Cyclopropane
The gem-difluorocyclopropane carboxylic acid scaffold exhibits enhanced acidity relative to the non-fluorinated cyclopropane carboxylic acid. The CF₂ moiety exerts an inductive electron-withdrawing effect that lowers the pKa of the carboxylic acid group. In a systematic study of functionalized gem-difluorocycloalkanes, it was demonstrated that the influence of the CF₂ group on the acidity of the corresponding carboxylic acids was consistent across both cyclic and acyclic aliphatic systems [1]. For 2,2-difluorocyclopropanecarboxylic acid, the predicted pKa is lower than that of the parent cyclopropanecarboxylic acid (pKa ≈ 4.6–5.0 for non-fluorinated cyclopropane monocarboxylic acids) due to the inductive withdrawal through the cyclopropane ring [1] . The 1-aryl substitution in the target compound further modifies this acidity through conjugative and inductive effects of the 2,6-dimethoxyphenyl group.
| Evidence Dimension | Carboxylic acid pKa (acidity) |
|---|---|
| Target Compound Data | Predicted enhanced acidity relative to non-fluorinated analog; exact pKa not experimentally reported for this specific compound |
| Comparator Or Baseline | Cyclopropanecarboxylic acid (unsubstituted): pKa ≈ 4.6–5.0 range [2]. 2,2-Difluorocyclopropanecarboxylic acid: enhanced acidity confirmed qualitatively [1]. |
| Quantified Difference | Qualitative: gem-CF₂ group lowers pKa via inductive effect. Exact ΔpKa for the 1-aryl-2,2-difluoro series has not been published in a head-to-head format for this specific compound. |
| Conditions | Measured in aqueous solution; class-level data from systematic pKa measurements of gem-difluorinated vs. non-fluorinated cycloalkane carboxylic acids (Chemistry – A European Journal, 2022) [1]. |
Why This Matters
The enhanced acidity directly impacts solubility, salt formation potential, and protein binding in biological contexts, making the difluorinated analog a distinct chemical entity from its non-fluorinated counterpart for medicinal chemistry applications.
- [1] Grygorenko, O.O. et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. doi:10.1002/chem.202200331 View Source
- [2] Serjeant, E.P. & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press. Cyclopropanecarboxylic acid pKa reference data. View Source
